molecular formula C19H17ClF3NO2 B3041480 2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide CAS No. 303010-43-7

2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3041480
CAS No.: 303010-43-7
M. Wt: 383.8 g/mol
InChI Key: TXYWRAWPGIYDFX-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide (hereafter referred to as the target compound) is a chloroacetamide derivative featuring a trifluoromethyl-substituted phenyl ring and a 7-methyl-2,3-dihydro-1H-inden-4-yloxy substituent. Chloroacetamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and functional group reactivity .

Properties

IUPAC Name

2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO2/c1-11-5-7-16(14-4-2-3-13(11)14)26-17-8-6-12(19(21,22)23)9-15(17)24-18(25)10-20/h5-9H,2-4,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYWRAWPGIYDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide (CAS Number: not specified) is a synthetic organic molecule that has garnered interest in pharmacological research for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C19H17ClF3NO2
  • Molecular Weight : 397.79 g/mol
  • Structure : The compound features a chlorinated acetamide moiety linked to a phenyl ring substituted with trifluoromethyl and an indene-derived ether.

Research indicates that this compound may exhibit multiple mechanisms of action, particularly in the context of anticancer activity. The presence of the indene moiety is noteworthy as it can influence the compound's interaction with biological targets, potentially modulating pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds, suggesting that structural modifications can significantly impact activity. For instance:

  • Cytotoxicity Assays : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported range from nanomolar to micromolar concentrations depending on the specific structural features and substituents present .
CompoundCell LineIC50 (µM)Reference
Example AMCF-74.2
Example BHCT1161.9
2-Chloro-N-[2-[(7-Methyl...TBDTBDThis Study

Study 1: Anticancer Screening

In a recent study, derivatives of compounds similar to this compound were screened against several cancer cell lines. The results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values as low as 0.39 µM against HCT116 cells .

Study 2: Mechanism-Based Approaches

Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that compounds with similar structures could inhibit key enzymes involved in cell cycle regulation and apoptosis pathways, such as caspases and cyclin-dependent kinases (CDKs) . The ability to modulate these pathways suggests potential therapeutic applications in oncology.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structure can be dissected into three key regions:

Chloroacetamide backbone : Common to all analogs, enabling hydrogen bonding and coordination chemistry .

Trifluoromethylphenyl group : Enhances lipophilicity and metabolic stability.

7-Methyl-2,3-dihydro-1H-inden-4-yloxy group : A bicyclic substituent that may influence steric and electronic interactions.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (R1, R2) Molecular Formula Key Applications/Properties Reference ID
Target Compound R1: 7-Me-2,3-dihydroinden-4-yloxy; R2: CF3 C21H19ClF3NO2 Not explicitly stated (structural focus)
2-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide R1: Cl; R2: CF3 C9H6Cl2F3NO Agrochemical intermediates
2-CHLORO-N-[2-(2-METHOXY-ETHOXY)-5-TRIFLUOROMETHYL-PHENYL]-ACETAMIDE R1: 2-methoxy-ethoxy; R2: CF3 C13H15ClF3NO3 Synthetic intermediate
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide R1: tetrahydroquinoxalinyl; R2: CF3 C17H13ClF3N3O2 Pharmacological research
(±)-N-(3-((3-((2-((3-hydroxy-4-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)butan-2-yl)amino)... R1: 7-Me-2,3-dihydroinden-4-yloxy; R2: – C27H35F3N4O5 Fluorescent ligands (β-adrenoceptor studies)

Key Observations :

  • The trifluoromethyl group (CF3) is a recurring motif in analogs, contributing to electron-withdrawing effects and enhanced stability .

Physicochemical Properties

  • Hydrogen Bonding : The chloroacetamide group participates in N–H⋯O interactions, forming dimeric or polymeric networks in crystalline states . Substituents like CF3 may reduce solubility in polar solvents .
  • Crystallinity : Indenyloxy-containing compounds (e.g., ) exhibit defined crystal structures, while bulkier analogs (e.g., ) may display conformational flexibility .

Q & A

Basic: What synthetic methodologies are employed to prepare 2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide?

Answer:
The synthesis typically involves condensation of a substituted aromatic amine with chloroacetyl chloride. For example, analogous chloroacetamide derivatives are synthesized by refluxing the amine precursor (e.g., 2-amino-5-phenyl-1,3,4-oxadiazole) with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), followed by cooling, filtration, and recrystallization using solvents like pet-ether to obtain pure products . Modifications may include adjusting substituents on the aromatic ring or optimizing solvent systems to accommodate steric and electronic effects of the indenyl and trifluoromethyl groups.

Basic: How is the structural characterization of this compound performed?

Answer:
Characterization relies on multi-spectral analysis:

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretch at ~3200–3300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Distinguishes aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and trifluoromethyl signals (split due to coupling with fluorine) .
    • ¹³C NMR: Confirms carbonyl carbons (~165–170 ppm) and quaternary carbons in the indenyl moiety .
  • Mass Spectrometry (MS): Provides molecular ion peaks and fragmentation patterns to verify molecular weight and substituents .
  • Elemental Analysis: Validates purity by confirming C, H, N, and Cl percentages .

Advanced: How can researchers optimize the synthesis yield using experimental design (DoE)?

Answer:
Design of Experiments (DoE) is critical for parameter optimization. For example, reaction time, temperature, and molar ratios can be varied systematically. In flow-chemistry setups, variables like flow rate and reagent concentration are optimized using statistical models (e.g., response surface methodology) to maximize yield . High-throughput screening may also be employed to test solvent systems (e.g., polar aprotic vs. ethereal solvents) and catalysts (e.g., TEA vs. DIPEA) under controlled conditions .

Advanced: What computational methods predict the reactivity of functional groups in this compound?

Answer:

  • Molecular Electrostatic Potential (MESP): Maps electron-rich regions (e.g., amide oxygen) and electron-deficient zones (e.g., chloro and trifluoromethyl groups), guiding nucleophilic/electrophilic attack predictions .
  • HOMO-LUMO Analysis: Evaluates charge transfer interactions. A small HOMO-LUMO gap (~3–5 eV) suggests higher reactivity, particularly in the indenyl-oxy aromatic system .
  • Density Functional Theory (DFT): Models transition states for reactions like hydrolysis of the chloroacetamide group or oxidative degradation pathways .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-Validation: Compare IR and NMR data with structurally similar compounds (e.g., 2-chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide) to confirm peak assignments .
  • 2D NMR Techniques: Use HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to resolve overlapping signals, particularly in the crowded aromatic region .
  • X-ray Crystallography: If available, single-crystal analysis provides unambiguous confirmation of bond lengths and angles, especially for the indenyl-oxy moiety .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis: Prepare derivatives with variations in the indenyl (e.g., methyl vs. ethyl substitution) or trifluoromethyl groups. Evaluate biological activity (e.g., enzyme inhibition) to correlate substituent effects .
  • Pharmacophore Modeling: Identify critical interaction sites (e.g., amide hydrogen for hydrogen bonding, chloro group for hydrophobic interactions) using software like Schrödinger’s Phase .
  • Metabolic Stability Assays: Assess degradation pathways (e.g., cytochrome P450-mediated oxidation) to refine substituents for improved bioavailability .

Advanced: How can researchers address challenges in purifying this compound?

Answer:

  • Chromatographic Techniques: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to balance solubility and purity. For highly lipophilic derivatives, consider using dichloromethane/pet-ether systems .
  • HPLC-PDA: High-performance liquid chromatography with photodiode array detection ensures purity >95% by detecting trace impurities at λ = 254 nm .

Advanced: What are the environmental and safety considerations for handling this compound?

Answer:

  • Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) due to the chloro and trifluoromethyl groups, which may pose bioaccumulation risks .
  • Waste Management: Chlorinated byproducts require neutralization (e.g., sodium bicarbonate treatment) before disposal.
  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as chloroacetamides are irritants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-(trifluoromethyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.